Cadmium pentadecanoate

Description

Historical Context and Evolution of Research on Cadmium Carboxylates

The study of cadmium compounds dates back to the discovery of the element itself in 1817 by Friedrich Stromeyer in Germany as an impurity in zinc carbonate. wikipedia.orgdartmouth.edu For over a century, the industrial use of cadmium and its derivatives was limited. nih.gov A significant surge in production and application occurred in the mid-20th century, corresponding with the commercial development of technologies like cadmium electroplating for corrosion resistance. dartmouth.edunih.gov

Within this period, cadmium carboxylates, often referred to as 'cadmium soaps', emerged as highly effective heat and light stabilizers for plastics, most notably for polyvinyl chloride (PVC). wikipedia.orgnih.gov Compounds like cadmium laurate and cadmium stearate (B1226849) saw widespread use during the 1970s and 1980s. wikipedia.orgnih.gov These stabilizers were crucial in preventing the thermal degradation of PVC during manufacturing and in enhancing the durability of the final products. industrialchemicals.gov.au Typically, cadmium stabilizers were incorporated into the PVC matrix at concentrations ranging from 0.5% to 2.5% by weight. industrialchemicals.gov.au

However, the trajectory of research and application shifted dramatically in the 1980s and 1990s. wikipedia.org Growing environmental and health regulations led to a significant decline in the demand for cadmium in applications such as pigments and stabilizers. wikipedia.orgsfa-oxford.com The industry progressively moved towards alternatives, such as calcium-zinc and organo-tin stabilizer systems, which have now largely replaced cadmium-based compounds in PVC applications. wikipedia.orgpe100plus.com This evolution has refocused modern research on cadmium carboxylates towards more specialized applications in materials science rather than large-scale industrial use.

Interdisciplinary Relevance in Chemical Sciences and Materials Engineering

Cadmium pentadecanoate (B1260718) and its related carboxylates are relevant across several scientific and engineering disciplines due to their chemical properties. Historically, their primary role was in polymer science as heat stabilizers for PVC. industrialchemicals.gov.auontosight.ai The stabilizing effect arises from the reaction of the carboxylate salt with hydrogen chloride, which is released during the thermal degradation of PVC, thereby preventing a chain reaction of polymer breakdown. gatech.edu

Beyond stabilization, cadmium compounds have been utilized as pigments in coatings, glass, and ceramics, valued for producing brilliant and stable colors ranging from yellow to red. sfa-oxford.comontosight.ai Cadmium pentadecanoate, as a white or off-white powder, could serve as a component in such formulations. ontosight.ai

In contemporary materials engineering, the interest in cadmium carboxylates, including pentadecanoate, lies in their function as building blocks for advanced materials. They are key components in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.net In these structures, the cadmium ion acts as a node, and the carboxylate group of the organic ligand acts as a linker, creating extended, often porous, networks. acs.org The structure and functionality of these materials can be precisely tuned, leading to potential applications in:

Catalysis : The Lewis acid character of the Cd(II) ion can be harnessed to create heterogeneous catalysts for various organic reactions, such as Knoevenagel condensations and cyanosilylation reactions. mdpi.comnih.govresearchgate.net

Gas Storage and Separation : The porous nature of certain cadmium-carboxylate coordination polymers makes them candidates for storing gases. mdpi.comnih.gov

Sensors : By incorporating appropriate organic fluorophores into the ligand structure, luminescent MOFs can be designed to act as sensors for detecting various pollutants. mdpi.comnih.govresearchgate.net

This shift from a bulk commodity to a component for specialty, high-performance materials highlights the enduring interdisciplinary relevance of cadmium carboxylates in modern science.

Detailed Research Findings

This compound is a metal-organic compound with the chemical formula Cd(C₁₅H₂₉O₂)₂. ontosight.ai It consists of a central cadmium ion (Cd²⁺) coordinated to two pentadecanoate anions. Its properties are largely defined by this structure.

Chemical and Physical Properties

The compound exists as a white or off-white powder and exhibits low solubility in water, a characteristic typical of long-chain metal carboxylates, also known as metallic soaps. industrialchemicals.gov.auontosight.ai Studies on similar cadmium soaps show that their solubility in water decreases as the length of the carbon chain in the carboxylate ligand increases. industrialchemicals.gov.au

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃₀H₅₈CdO₄ or Cd(C₁₅H₂₉O₂)₂ | ontosight.aiechemi.com |

| Molecular Weight | 595.19 g/mol | echemi.com |

| Appearance | White or off-white powder | ontosight.ai |

| CAS Number | 63400-09-9 | echemi.comechemi.com |

| EC Number | 264-124-9 | echemi.comechemi.com |

| Topological Polar Surface Area | 80.3 Ų | echemi.com |

| Solubility | Low in water | ontosight.ai |

Structure

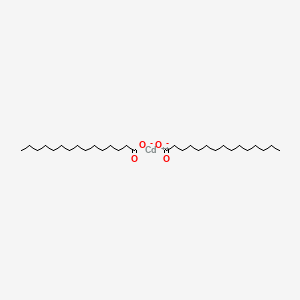

2D Structure

3D Structure of Parent

Properties

CAS No. |

63400-09-9 |

|---|---|

Molecular Formula |

C30H58CdO4 |

Molecular Weight |

595.2 g/mol |

IUPAC Name |

cadmium(2+);pentadecanoate |

InChI |

InChI=1S/2C15H30O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |

InChI Key |

HCSDRWMPGKDJJE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Pentadecanoate and Analogous Compounds

Precipitation Reactions from Cadmium Salts and Carboxylic Acids

Precipitation reactions represent a fundamental and widely employed method for the synthesis of cadmium carboxylates. numberanalytics.com This approach involves the reaction of a soluble cadmium salt with a carboxylic acid, leading to the formation of an insoluble cadmium carboxylate precipitate.

Aqueous and Non-Aqueous Precipitation Routes

The synthesis of cadmium carboxylates can be effectively carried out in both aqueous and non-aqueous media. In a typical aqueous route, a water-soluble cadmium salt, such as cadmium nitrate (B79036) or cadmium acetate (B1210297), is reacted with a carboxylic acid or its alkali metal salt. mdpi.comznaturforsch.com The resulting cadmium carboxylate, being less soluble in water, precipitates out of the solution. industrialchemicals.gov.au For instance, the reaction of cadmium nitrate with the sodium salt of a long-chain carboxylic acid in an aqueous solution yields the corresponding cadmium carboxylate. The solubility of cadmium carboxylic acid salts in water tends to decrease as the length of the carbon chain in the carboxylate increases. industrialchemicals.gov.au

Non-aqueous routes are also prevalent, particularly when dealing with reactants that have limited water solubility. Solvents like methanol (B129727) or ethanol (B145695) are often used. semanticscholar.orgmdpi.com For example, cadmium stearate (B1226849) can be prepared by reacting stearic acid with cadmium acetate in methanol. mdpi.com This method is advantageous for producing high-purity products as it can minimize the incorporation of water into the crystal lattice. Research has shown that cadmium(II) carboxylates with long chains, such as cadmium myristate, consistently form a lamellar crystal structure regardless of the specific preparation method. chemrxiv.orgchemrxiv.org In contrast, cadmium oleate (B1233923) can form both amorphous and lamellar structures, with the ratio of these structures depending on the synthesis route. chemrxiv.orgchemrxiv.org

A study on the synthesis of cadmium stearate highlights a process where stearic acid and cadmium oxide are combined in an aqueous medium and heated to 110–120°C. The resulting product is then separated by centrifugation, washed, and dried.

The choice between aqueous and non-aqueous routes often depends on the specific carboxylic acid used and the desired physical properties of the final product.

Influence of Reaction Parameters on Product Characteristics

The characteristics of the synthesized cadmium carboxylate are highly dependent on various reaction parameters, including temperature, pH, reactant concentrations, and the presence of additives. researchgate.net

Temperature: Temperature plays a crucial role in controlling the reaction kinetics and the crystallinity of the product. Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to the thermal decomposition of the product. For instance, in the synthesis of cadmium stearate, a temperature range of 110–120°C is optimal for achieving a high conversion rate without significant degradation.

pH: The pH of the reaction medium significantly influences the speciation of both the cadmium ions and the carboxylic acid. In aqueous solutions, cadmium ions can form various hydroxyl species at different pH values. nih.govpjoes.com Similarly, the carboxylic acid exists in its protonated or deprotonated form depending on the pH. Optimal precipitation is typically achieved at a pH where the carboxylate anion is the predominant species, facilitating its reaction with cadmium ions. For cadmium removal from aqueous solutions through precipitation, the formation of Cd(OH)₂ becomes significant at a pH above 8. nih.govpjoes.comnih.gov

Reactant Concentrations: The concentration of the cadmium salt and the carboxylic acid affects the supersaturation of the solution, which in turn governs the nucleation and growth of the precipitate. numberanalytics.com Higher supersaturation levels tend to favor rapid nucleation, resulting in smaller particles.

Additives: The presence of additives, such as surfactants or coordinating ligands, can modify the surface of the growing crystals, thereby influencing their size, shape, and morphology. For example, the concurrent use of long-chain carboxylic acids and amines has been shown to have a synergistic effect on the quality of CdSe nanocrystals synthesized from cadmium acetate, leading to smaller, more isotropic particles. rsc.orgepfl.ch

| Parameter | Effect on Product Characteristics | Example |

|---|---|---|

| Temperature | Affects reaction rate and crystallinity. Higher temperatures can lead to decomposition. | Optimal synthesis of cadmium stearate at 110–120°C. |

| pH | Influences the speciation of reactants and precipitation efficiency. | Optimal precipitation of cadmium carboxylates occurs when the carboxylate anion is the dominant species. |

| Reactant Concentration | Governs supersaturation, influencing particle size. | High supersaturation leads to smaller particles. |

| Additives (e.g., amines) | Can modify crystal growth, affecting size and morphology. | Use of amines with carboxylic acids can produce smaller, more isotropic CdSe nanocrystals. rsc.orgepfl.ch |

Thermal Decomposition and Solid-State Synthesis Approaches

Thermal decomposition of precursor compounds offers an alternative route to synthesize cadmium carboxylates and related materials, particularly cadmium-based nanoparticles. researchgate.net This method involves heating a single-source precursor, which is a complex containing both cadmium and the carboxylate ligand, to a temperature at which it decomposes to form the desired product. semanticscholar.org For instance, cadmium oxide nanoparticles can be synthesized by the thermal decomposition of a cadmium-hexamethylenetetramine complex. semanticscholar.org The thermal decomposition of cadmium carboxylates themselves at high temperatures can lead to the formation of cadmium oxide or metallic cadmium, depending on the atmosphere.

Solid-state synthesis is another approach where reactants are mixed in their solid forms and heated to induce a reaction. This method is often employed for preparing inorganic materials and can be advantageous for solvent-free synthesis. While less common for simple cadmium carboxylates, it can be relevant for producing complex cadmium-containing materials. The reaction of cadmium oxide with stearic acid in a sealed reactor at elevated temperatures is an example of a process that shares characteristics with solid-state reactions.

Green Chemistry Principles in Cadmium Carboxylate Synthesis for Material Development

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of chemical compounds to minimize environmental impact. For cadmium carboxylate synthesis, this translates to using less hazardous starting materials, employing safer solvents, and improving energy efficiency.

One key aspect is the replacement of highly toxic and pyrophoric cadmium precursors, such as dimethylcadmium, with safer alternatives like cadmium oxide or cadmium acetate. nih.gov The use of water as a solvent, when feasible, is a cornerstone of green chemistry. Additionally, developing synthetic routes that operate at lower temperatures and pressures contributes to energy savings. Biosorption methods using materials like banana, peanut, and orange husks, which contain carboxyl groups, are being explored for cadmium removal from aqueous solutions, showcasing a green approach to handling cadmium-containing waste streams. mdpi.com

Controlled Synthesis for Nanomaterial Precursors

Cadmium pentadecanoate (B1260718) and other long-chain cadmium carboxylates are crucial precursors for the synthesis of various cadmium-containing nanomaterials, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots. chemrxiv.orgresearchgate.netresearchgate.net The properties of these nanomaterials are highly dependent on the quality and reactivity of the precursor.

The controlled synthesis of cadmium carboxylate precursors is therefore paramount. By carefully tuning the reaction conditions during the precipitation of the cadmium carboxylate, it is possible to control its structure (e.g., lamellar vs. amorphous) and dissolution kinetics. chemrxiv.orgchemrxiv.org This, in turn, influences the subsequent nucleation and growth of the nanocrystals. For example, studies have shown that the dissolution rate of the cadmium carboxylate precursor directly impacts the thickness of the resulting CdSe nanoplatelets; a faster dissolving lamellar structure yields thinner nanoplatelets. chemrxiv.orgresearchgate.net

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis

Crystallographic techniques are fundamental to understanding the ordered arrangement of atoms in the solid state. For cadmium pentadecanoate (B1260718), these methods reveal details about its crystal lattice and the coordination of the cadmium ions.

X-ray Diffraction (XRD) Studies of Bulk and Thin Films

X-ray diffraction (XRD) is a primary tool for analyzing the crystalline structure of materials. In the case of long-chain carboxylates like cadmium pentadecanoate, XRD patterns of bulk powder samples would be expected to show a series of sharp peaks, indicating a well-ordered lamellar structure. This arrangement consists of alternating layers of cadmium ions and the hydrocarbon chains of the pentadecanoate ligands.

When deposited as thin films, the orientation of these lamellae relative to the substrate can be determined. Studies on similar long-chain cadmium carboxylates, such as cadmium stearate (B1226849), have shown that the molecular layers can be oriented either parallel or perpendicular to the substrate surface, depending on the deposition technique and conditions. iaea.org For this compound thin films, it is anticipated that a highly ordered structure with preferred orientation along the c-axis would be achievable, similar to what has been observed for other cadmium fatty acid salts. ias.ac.in The inter-planar spacing, calculated from the positions of the diffraction peaks, provides information on the length of the repeating unit cell, which is directly related to the length of the pentadecanoate chain.

Single-Crystal X-ray Diffraction of Cadmium Carboxylate Coordination Complexes

In these complexes, the cadmium ion typically exhibits a variety of coordination numbers, commonly ranging from six to eight, and adopts geometries such as distorted octahedral or pentagonal bipyramidal. mdpi.comresearchgate.net The carboxylate groups of the ligands can coordinate to the cadmium center in several modes, including monodentate, bidentate chelating, or bidentate bridging. The latter is crucial for the formation of one-, two-, or three-dimensional coordination polymers. tandfonline.comnih.gov It is plausible that this compound could form similar coordination networks, where the long hydrocarbon chains would be arranged in parallel, leading to the layered structure observed in bulk samples.

Analysis of Unit Cell Parameters and Crystal Systems

The unit cell is the basic repeating unit of a crystal structure. Its dimensions (a, b, c) and the angles between them (α, β, γ) are known as the unit cell parameters. These parameters, along with the symmetry of the crystal, define the crystal system.

For this compound, specific unit cell parameters have not been detailed in the available literature. However, based on studies of other cadmium carboxylates, a monoclinic or triclinic crystal system would be a likely possibility, especially in complex coordination structures. researchgate.netnih.govresearchgate.net For simpler layered structures, a higher symmetry system might be observed. For comparison, elemental cadmium crystallizes in the hexagonal close-packed (hcp) system. webelements.comwebelements.com

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Elemental Cadmium | Hexagonal | P63/mmc | webelements.comwebelements.com |

| β-Cd3(PO4)2 | Monoclinic | P21/n | nih.gov |

| CdL22 (L = flexible tris-imidazole ligand) | Trigonal | R-3 | rsc.org |

| [{Cd(IBG-CH3)(4,4'-bipy)(H2O)2}-NO3]n | Monoclinic | C2/c | researchgate.net |

Spectroscopic Investigations

Spectroscopic techniques probe the interaction of electromagnetic radiation with the material, providing information about its electronic structure and local atomic environment.

Optical Absorption Spectroscopy in Thin Films and Nanomaterials

Optical absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, is used to study the electronic transitions in a material. For cadmium-containing materials, the optical properties are of significant interest. In the case of this compound thin films or nanomaterials, the absorption spectrum would be expected to be dominated by ligand-to-metal charge transfer (LMCT) transitions.

Studies on related cadmium compounds have shown that the optical band gap can be determined from the absorption edge in the UV-Vis spectrum. semanticscholar.orgresearchgate.net For this compound, the long hydrocarbon chain of the pentadecanoate ligand is not expected to have significant absorption in the visible range. Therefore, any observed absorption features would likely be related to the electronic structure of the cadmium-carboxylate coordination core. The exact position of the absorption maximum would be sensitive to the coordination environment of the cadmium ion. researchgate.net

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Coordination Environment and Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. aps.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govuq.edu.au

For this compound, XAS at the cadmium K-edge would provide detailed information about the coordination environment of the cadmium atoms. The XANES region is sensitive to the oxidation state and coordination geometry of the cadmium ion. uq.edu.auresearchgate.netaip.org

The EXAFS region provides information about the number, type, and distance of the neighboring atoms. amazonaws.comuq.edu.au In this compound, the primary coordinating atoms would be the oxygen atoms from the carboxylate groups. EXAFS analysis could precisely determine the Cd-O bond distances and the coordination number. e3s-conferences.orgufc.br This information is crucial for confirming the coordination mode of the carboxylate ligand (monodentate vs. bidentate) and for building an accurate structural model, especially in the absence of single-crystal data. Studies on other cadmium compounds have successfully used EXAFS to distinguish between Cd-O and Cd-S bonding environments. uq.edu.auuq.edu.au

| Parameter | Description | Expected Value/Information | Reference |

|---|---|---|---|

| Coordination Number (CN) | Number of nearest neighbor atoms | Likely 6-8 oxygen atoms | amazonaws.com |

| Bond Distance (R) | Distance between Cd and coordinating atoms | Expected Cd-O distance around 2.27-2.30 Å | amazonaws.com |

| Debye-Waller Factor (σ²) | Measure of static and thermal disorder | Provides information on the rigidity of the coordination sphere | ufc.br |

Advanced Microscopy and Imaging Techniques for Morphological and Nanoscale Characterization

The morphological and nanoscale features of this compound are crucial for understanding its material properties and behavior. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in providing detailed insights into its structure.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of this compound crystals and aggregates. SEM analysis of related long-chain carboxylates reveals that they often form well-defined crystalline structures. For instance, cadmium carboxylate frameworks have been observed to form distinct crystal habits. mdpi.com It is anticipated that SEM imaging of this compound would reveal details about its crystal size, shape, and surface features, which are influenced by the synthesis conditions.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, enabling the visualization of the internal structure and nanoscale features of this compound. In studies of cadmium oxide nanoparticles, TEM has been used to observe nanoparticle clusters within biological tissues. researchgate.net For this compound, TEM could potentially reveal the presence of nanoscale domains, defects in the crystal lattice, and the arrangement of molecules in thin films.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of this compound at the nanometer scale. AFM can provide three-dimensional surface profiles and information about surface roughness. Studies on Langmuir-Blodgett films of similar long-chain fatty acid salts, such as cadmium 10,12-pentacosadiynoate, have utilized in-situ AFM to observe morphological changes during processes like polymerization. researchgate.net This suggests that AFM would be highly valuable for studying the surface dynamics and structure of this compound thin films.

Interactive Data Table: Morphological and Nanoscale Characterization Techniques for this compound

| Technique | Information Obtained | Expected Observations for this compound |

| Scanning Electron Microscopy (SEM) | Surface topography, crystal morphology, size, and shape. | Well-defined microcrystalline structures, potentially plate-like or needle-like crystals. |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoscale features, crystal lattice. | Nanoscale domains, lattice fringes, and potential defects in the crystalline structure. |

| Atomic Force Microscopy (AFM) | 3D surface profile, surface roughness, nanoscale morphology. | Molecularly flat terraces on crystal surfaces, grain boundaries, and the structure of self-assembled monolayers. |

Surface Science Techniques for Thin Film Characterization

The behavior of this compound at interfaces, particularly in the form of thin films, is critical for many of its applications. Surface science techniques, such as the measurement of surface pressure-area isotherms and surface potential-area isotherms using a Langmuir-Blodgett trough, provide detailed information about the properties of monomolecular layers at the air-water interface.

Surface Pressure-Area (π-A) Isotherms are fundamental for characterizing the behavior of insoluble monolayers. A π-A isotherm for this compound would be generated by compressing a monolayer of the compound spread on an aqueous subphase and measuring the resulting surface pressure as a function of the area per molecule. biolinscientific.com The isotherm reveals different phases of the monolayer, such as the gaseous, liquid-expanded, liquid-condensed, and solid phases. The characteristics of the isotherm, including the collapse pressure and the molecular area at different phases, provide insights into the packing and intermolecular interactions of the this compound molecules. The behavior is expected to be similar to that of pentadecanoic acid, with the presence of cadmium ions influencing the packing and stability of the film. researchgate.net

Surface Potential-Area Isotherms complement the surface pressure data by measuring the change in surface potential as the monolayer is compressed. This measurement provides information about the orientation of the molecules and the dipole moments at the interface. For this compound, the polar carboxylate head group interacting with the cadmium ion would contribute significantly to the surface potential. The changes observed in the surface potential-area isotherm can be correlated with the phase transitions seen in the π-A isotherm, offering a more complete picture of the monolayer's structure and properties.

The data obtained from these techniques are crucial for the controlled deposition of Langmuir-Blodgett (LB) films, where monolayers are transferred from the air-water interface onto a solid substrate. The structure and properties of these LB films are directly related to the characteristics of the monolayer at the interface. Studies on mixed Langmuir-Blodgett films containing cadmium heptadecanoate have demonstrated the utility of these techniques in understanding the organization of molecules in complex thin films. acs.org

Interactive Data Table: Expected Isotherm Data for a this compound Monolayer

| Parameter | Description | Expected Value/Behavior |

| Lift-off Area (Ų/molecule) | The area per molecule at which the surface pressure begins to rise significantly. | Expected to be slightly larger than for pentadecanoic acid due to the presence of the cadmium ion. |

| Collapse Pressure (mN/m) | The surface pressure at which the monolayer collapses into a 3D structure. | Expected to be relatively high, indicating a stable monolayer. |

| Limiting Molecular Area (Ų/molecule) | The extrapolated area per molecule in the condensed phase. | Reflects the cross-sectional area of the molecule in its most tightly packed state. |

| Surface Potential at Collapse (mV) | The surface potential at the point of monolayer collapse. | Provides information on the net dipole moment of the packed molecules. |

Theoretical and Computational Chemistry of Cadmium Pentadecanoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic and energetic characteristics of cadmium pentadecanoate (B1260718). Due to the presence of the heavy cadmium atom, relativistic effects can be significant, and computational studies often need to account for these to achieve high accuracy. acs.org

The electronic structure of cadmium pentadecanoate is central to its chemical behavior. DFT calculations can elucidate the distribution of electrons within the molecule and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In cadmium carboxylate complexes, the HOMO is typically associated with the carboxylate groups, while the LUMO is often centered on the metal ion. This distribution implies that the carboxylate ligand acts as an electron donor, and the cadmium ion as an electron acceptor. The long alkyl chain of the pentadecanoate ligand primarily influences the steric properties and solubility of the complex, with a more subtle electronic effect on the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Model Cadmium Carboxylate Complex

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily located on the Cadmium (Cd) center |

| HOMO | -6.0 | Primarily located on the Carboxylate (R-COO⁻) group |

| HOMO-LUMO Gap | 4.5 | Indicative of chemical stability |

Note: The values in this table are illustrative and based on typical DFT calculations for cadmium carboxylate complexes. Actual values for this compound may vary.

DFT studies on the interaction of metal ions with long-chain deprotonated carboxylic acids reveal that charge transfer from the carboxylate to the metal ion is a key factor in the stabilization of the complex. nih.govacs.org This charge transfer significantly influences the electron distribution around the cadmium ion and the carboxylate head group. nih.govacs.org

The thermodynamic stability of this compound can be assessed through DFT calculations by determining its formation energy. These calculations can also predict the stability of different coordination geometries and isomers. The reactivity of the compound can be predicted by analyzing various chemical reactivity descriptors derived from the electronic structure, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.

For instance, the carboxylate oxygen atoms are expected to be the primary sites for interaction with electrophiles, while the cadmium center is susceptible to nucleophilic attack. DFT calculations can quantify these reactivities, providing a theoretical basis for understanding the chemical behavior of this compound in various environments. mdpi.com The stability of such complexes is influenced by a balance between the stabilizing charge transfer from the carboxylate to the metal and the destabilizing repulsion between multiple carboxylate ligands. nih.govacs.org

The long alkyl chain of the pentadecanoate ligand can adopt numerous conformations, which can influence the packing of the molecules in the solid state and their behavior in solution. Computational methods can be employed to explore the potential energy surface of the pentadecanoate ligand and identify its low-energy conformations. nih.gov In metal complexes, the coordination to the cadmium ion can impose constraints on the conformation of the carboxylate head group, which in turn affects the accessible conformations of the alkyl chain. nih.gov Understanding these conformational preferences is important for predicting the self-assembly and intermolecular interactions of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a valuable computational technique for studying the dynamic behavior and intermolecular interactions of this compound systems. These simulations can model the interactions between multiple molecules over time, providing insights into the collective properties of the material.

For a compound like this compound, which can be described as a metal soap, the intermolecular interactions are complex and include a combination of forces. reddit.com The primary interactions include:

Ionic interactions between the positively charged cadmium ions and the negatively charged carboxylate groups.

Van der Waals forces , specifically London dispersion forces, between the long hydrocarbon chains of the pentadecanoate ligands. reddit.com

MD simulations of similar systems, such as cadmium stearate (B1226849), can reveal how these molecules arrange themselves in condensed phases. nih.gov In aqueous environments, MD simulations of cadmium ions have shown the formation of well-defined hydration shells around the ion, which would influence the interaction of this compound with water. lammpstube.com The long alkyl chains would drive the molecules to aggregate in a way that minimizes the contact between the hydrophobic chains and water, similar to the formation of micelles or bilayers.

Modeling of Coordination Environments in Cadmium Carboxylate Complexes

In cadmium carboxylate complexes, several coordination modes are possible for the carboxylate ligand, including:

Monodentate: The carboxylate binds to the cadmium ion through only one of its oxygen atoms.

Bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same cadmium ion.

Bidentate bridging: The carboxylate group bridges two different cadmium ions. wikipedia.org

Computational modeling can be used to predict the most stable coordination environment for this compound. These models can help in understanding the structures of both monomeric and polymeric forms of the compound. acs.org The coordination number of cadmium in such complexes can vary, with values of 4, 5, 6, and even higher being observed, leading to geometries such as tetrahedral, square pyramidal, and octahedral.

Table 2: Common Coordination Geometries of Cadmium(II) in Carboxylate Complexes

| Coordination Number | Geometry |

|---|---|

| 4 | Tetrahedral |

| 5 | Square Pyramidal or Trigonal Bipyramidal |

Quantum Confinement Effects in Cadmium Carboxylate-Derived Nanostructures

This compound, like other cadmium carboxylates, is a common precursor in the synthesis of cadmium-based semiconductor nanostructures, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) quantum dots. uconn.educhalcogen.rowikipedia.orgwisc.edu The properties of these nanostructures are dominated by quantum confinement effects, which arise when the size of the nanoparticle is comparable to the Bohr radius of its excitons (electron-hole pairs). scitechdaily.comsemanticscholar.org

When electrons are confined to such a small volume, their energy levels become discrete rather than continuous as in a bulk material. scitechdaily.com This quantization of energy levels leads to size-dependent optical and electronic properties. Specifically, the band gap of the semiconductor increases as the size of the nanoparticle decreases. rsc.org This results in a blue shift in the absorption and emission spectra of the quantum dots with decreasing size.

The role of this compound in the synthesis of these nanostructures is to provide a source of cadmium ions in a controlled manner. The long alkyl chain of the pentadecanoate ligand also acts as a capping agent or stabilizer, controlling the growth and preventing the aggregation of the nanoparticles. wikipedia.org The decomposition of the this compound precursor at high temperatures in the presence of a chalcogen source leads to the formation of the nanocrystals. By controlling the reaction conditions, such as temperature, time, and precursor concentration, the size of the resulting quantum dots can be tuned, thereby tuning their photoluminescent properties. wisc.edu

Advanced Materials Science Applications of Cadmium Pentadecanoate

Thin Film Technology

The molecular structure of cadmium pentadecanoate (B1260718) is particularly suited for the creation of ultra-thin, highly organized films using the Langmuir-Blodgett (LB) technique. This method involves creating a monolayer of molecules at the air-water interface, which can then be transferred layer by layer onto a solid substrate.

Langmuir-Blodgett (LB) Film Fabrication and Characterization

The fabrication of Langmuir-Blodgett films using cadmium carboxylates, such as cadmium pentadecanoate and its close homolog cadmium heptadecanoate, is a well-established process. A solution of the corresponding fatty acid (pentadecanoic acid) in a volatile solvent is spread onto an aqueous subphase containing cadmium ions (e.g., from cadmium chloride). At the air-water interface, the fatty acid molecules orient themselves with their polar carboxyl groups in the water and their nonpolar hydrocarbon tails in the air. The cadmium ions in the subphase react with the carboxyl groups to form a this compound monolayer.

This monolayer is then compressed to a desired surface pressure, which encourages the molecules to pack into a highly ordered, two-dimensional solid-like state. The organized monolayer can then be transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. This process can be repeated to build up multilayer films of precise thickness.

Characterization of these films is performed using a variety of analytical techniques. A study on mixed Langmuir-Blodgett films of cadmium heptadecanoate utilized transmission Fourier Transform Infrared (FTIR) spectroscopy to investigate the molecular arrangement and interactions within the film. acs.org Similarly, X-ray diffraction (XRD) is commonly used to determine the layered structure and periodicity of cadmium carboxylate LB films, confirming the high degree of order. researchgate.net

Control of Molecular Orientation and Layered Structures in LB Films

A key advantage of the Langmuir-Blodgett technique is the high degree of control over the molecular orientation and the resulting layered structure of the film. In LB films of this compound, the molecules are typically oriented with their long hydrocarbon chains nearly perpendicular to the substrate surface. This perpendicular orientation is a hallmark of well-ordered fatty acid salt films. researchgate.net

The structure of multilayer films of cadmium soaps, such as cadmium behenate (B1239552) and stearate (B1226849), has been shown to have a rectangular in-plane structure with the molecular chains oriented normal to the film's surface. aip.org This ordered arrangement is crucial for the film's properties. The precise thickness of the film can be controlled by the number of layers transferred, with each monolayer contributing a thickness equivalent to the length of the this compound molecule. The packing and orientation can be influenced by factors such as the subphase pH, temperature, and the surface pressure during deposition.

Applications in Optical Coatings and Surface Functionalization

The well-defined, ordered, and uniform nature of this compound LB films makes them suitable for applications in optical coatings and surface functionalization. alfa-chemistry.com Optical coatings are thin layers of material applied to optical components to alter the reflection, transmission, or polarization of light. cevians.com The precise thickness control and smooth surface of LB films can be exploited to create anti-reflective coatings or other specialized optical filters.

In surface functionalization, these films can be used to modify the surface properties of a material, such as its wettability or biocompatibility. The hydrocarbon tail of the this compound provides a hydrophobic surface, while the cadmium ions can serve as nucleation sites for further chemical reactions or the deposition of other materials. This allows for the creation of tailored surfaces with specific chemical and physical properties.

Nanomaterial Synthesis and Engineering

Beyond thin film applications, this compound serves as a crucial precursor in the synthesis of sophisticated nanomaterials, particularly semiconductor quantum dots.

Role as a Precursor for Cadmium Chalcogenide Quantum Dots (e.g., CdSe, CdS)

This compound is an effective cadmium source for the synthesis of cadmium chalcogenide quantum dots, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS). chalcogen.roresearchgate.net In a typical synthesis, a cadmium carboxylate like this compound is dissolved in a high-boiling point solvent along with capping ligands. This mixture is heated to a high temperature, and a chalcogen precursor (e.g., selenium or sulfur dissolved in a phosphine (B1218219) or an alkene) is swiftly injected. wisc.eduuconn.edu

The high temperature causes the precursors to decompose and react, leading to the nucleation and subsequent growth of nanocrystals. nih.gov The this compound provides the cadmium ions necessary for the formation of the CdSe or CdS crystal lattice. The pentadecanoate ligand plays a dual role: it acts as a carrier for the cadmium and also as a capping agent that stabilizes the growing nanocrystals, preventing them from aggregating and controlling their size and shape. wikipedia.org

| Quantum Dot | Cadmium Precursor (Analogues) | Chalcogen Precursor | Synthesis Method |

| CdSe | Cadmium Oleate (B1233923), Cadmium Octanoate | Selenium in Trioctylphosphine (TOP) or Octadecene | High-temperature pyrolysis/injection |

| CdS | Cadmium Diethyldithiocarbamate, Cadmium Carboxylates | Thiourea, Sulfur | Thermal decomposition, Co-precipitation |

This table presents common synthesis routes for CdSe and CdS quantum dots, where this compound can function as the cadmium precursor in a manner analogous to other cadmium carboxylates listed.

Influence of Precursor Reactivity and Ligand Chain Length on Nanocrystal Properties

The properties of the resulting nanocrystals are highly dependent on the reaction conditions and the specific precursors used. The reactivity of the cadmium precursor influences the nucleation and growth kinetics of the quantum dots. Studies on cadmium carboxylates have shown that the decomposition of the precursor is a critical step before monomer formation and nanocrystal growth. nih.gov

The chain length of the carboxylate ligand (the "tail" of the molecule) also has a significant impact on the properties of the synthesized quantum dots. Longer-chain carboxylates, such as pentadecanoate, can influence:

Size and Shape Control: The ligand's steric hindrance affects the growth rate of different crystal facets, allowing for control over the final size and shape of the nanocrystals.

Surface Passivation: The ligands bind to the surface of the quantum dots, passivating surface defects and enhancing their photoluminescence quantum yield. The length and packing density of the ligands can affect the quality of this passivation.

Solubility and Processing: The hydrocarbon chains of the ligands make the quantum dots soluble in nonpolar organic solvents, facilitating their purification and processing into various devices.

Research indicates that the choice of ligand can affect the reaction rates and the ultimate size distribution of the resulting nanocrystals. nih.gov While specific comparative studies detailing the precise effect of a 15-carbon chain (pentadecanoate) versus other lengths are not abundant, the general principle holds that the ligand is a key parameter for tuning the properties of cadmium chalcogenide quantum dots.

| Property | Influence of Ligand Chain Length |

| Nucleation & Growth | Affects precursor decomposition temperature and reactivity, influencing crystal growth kinetics. |

| Nanocrystal Size | Longer chains can lead to slower growth and potentially smaller, more monodisperse nanocrystals. |

| Surface Coverage | The packing density of ligands on the nanocrystal surface is influenced by chain length, affecting stability. |

| Quantum Yield | Effective surface passivation by ligands reduces non-radiative recombination, improving quantum yield. |

This interactive table summarizes the general influence of the carboxylate ligand's chain length on the properties of the resulting quantum dots.

Tunable Size and Optical Properties of this compound-Derived Nanoparticles

This compound is a crucial precursor in the synthesis of high-quality semiconductor nanoparticles, particularly cadmium chalcogenides like cadmium selenide (CdSe). Its long alkyl chain plays a significant role in controlling the growth and stabilization of these nanocrystals. The use of cadmium carboxylates, such as this compound, in a hot-injection synthesis method allows for precise control over the size of the resulting nanoparticles. researchgate.netresearchgate.net This method involves the rapid injection of a selenium precursor into a hot solution containing the cadmium precursor, leading to a burst of nucleation followed by controlled growth. wisc.edufhsu.edu

The size of the CdSe nanocrystals can be tuned by systematically varying reaction parameters. Key parameters that influence the final particle size include the reaction temperature, growth time, and the ratio of precursors. By carefully controlling these conditions, nanocrystals with diameters ranging from approximately 1.2 to 11.5 nanometers can be produced. researchgate.net This precise control over size is critical as the optical properties of these quantum dots are directly dependent on their dimensions due to the quantum confinement effect. researchgate.netfhsu.edu

As the size of the CdSe nanoparticles increases, their optical absorption and photoluminescence spectra exhibit a red-shift, meaning they absorb and emit light at longer wavelengths. researchgate.net This tunability allows for the production of nanoparticles that can emit light across the entire visible spectrum, from blue for smaller particles to red for larger ones. researchgate.net The high quality of the synthesized nanocrystals results in sharp absorption features and strong "band-edge" emission, indicative of a narrow size distribution. researchgate.net

| Parameter | Effect on Nanoparticle Size | Resulting Optical Property Change |

| Growth Time | Longer time leads to larger particles | Red-shift in absorption and emission spectra |

| Reaction Temperature | Higher temperature promotes faster growth and larger particles | Red-shift in absorption and emission spectra |

| Precursor Molar Ratio | Affects nucleation and growth rates, influencing final size | Tunable emission wavelength across the visible spectrum |

Formation of Ordered Superlattices from this compound-Derived Nanocrystals

The highly monodisperse nanoparticles synthesized using this compound as a precursor can self-assemble into highly ordered, three-dimensional structures known as superlattices or colloidal crystals. bohrium.comresearchgate.net This self-organization is a spontaneous process driven by the minimization of free energy, where the uniform nanoparticles act as "artificial atoms" that pack into periodic arrays. nih.gov The formation of these superlattices is a testament to the high degree of size and shape uniformity of the nanocrystals. bohrium.com

The long-chain carboxylate ligands, such as pentadecanoate, capping the surface of the nanocrystals are crucial for this assembly process. They provide the necessary interparticle repulsion to prevent irreversible aggregation while allowing for the weak van der Waals attractive forces to guide the ordering process upon slow solvent evaporation. acs.orgnih.gov The length and conformation of these surface ligands dictate the spacing between the nanocrystals within the superlattice, allowing for precise control over the lattice parameters with near-atomic precision. bohrium.comacs.org

Different types of superlattice structures, including body-centered cubic (bcc), face-centered cubic (fcc), and body-centered tetragonal (bct), can be formed by controlling the assembly conditions, such as the solvent used for dispersion and the rate of evaporation. nih.gov The ability to form these well-defined superlattices is not limited to a single type of nanoparticle. Binary nanoparticle superlattices (BNSLs), composed of two different types of nanocrystals (e.g., CdSe and Au), can also be self-assembled, leading to multifunctional materials with combined or novel collective properties. acs.org These ordered assemblies retain the size-tunable properties of their individual nanoparticle constituents while introducing new collective electronic and optical behaviors. nih.govacs.org

Mechanistic Investigations of this compound as a Polymeric Stabilizer

Role in Thermal and Photo-Degradation Processes of Polymers (e.g., PVC)

Cadmium carboxylates, including this compound, have historically been used as highly effective thermal stabilizers for poly(vinyl chloride) (PVC). seepvcforum.com They are particularly effective when used in combination with other metal carboxylates, such as barium or zinc salts, creating a synergistic effect that provides excellent long-term heat stability. seepvcforum.comacs.org The primary function of these stabilizers during thermal degradation is to prevent the autocatalytic dehydrochlorination of PVC—a zipper-like reaction that releases hydrogen chloride (HCl) and leads to the formation of conjugated polyene sequences, causing severe discoloration and deterioration of mechanical properties. pen2print.orgnih.gov

| Degradation Type | Role of this compound | Key Outcome |

| Thermal Degradation | Prevents autocatalytic dehydrochlorination | Excellent long-term heat stability, prevents discoloration |

| Photo-Degradation | Slows the formation of carbonyl groups | Outstanding weatherability, reduced UV-induced discoloration |

Interaction Mechanisms with Polymer Matrices and Degradation Products

The stabilization mechanism of this compound in PVC involves several key chemical interactions. The primary mechanism is the substitution of labile chlorine atoms on the PVC backbone. acs.org These unstable chlorine atoms, typically at allylic sites, are primary initiation points for dehydrochlorination. acs.orgresearchgate.net The cadmium carboxylate reacts with these sites, replacing the chlorine with a more thermally stable carboxylate group, thereby "healing" the defect and preventing the initiation of the degradation cascade. acs.org

A second crucial function is the scavenging of hydrogen chloride (HCl). kanademy.com The HCl released during degradation acts as a catalyst for further degradation. nih.gov Cadmium carboxylates neutralize this HCl, forming cadmium chloride (CdCl₂).

However, the accumulation of CdCl₂, a strong Lewis acid, can itself catalyze degradation. acs.orgpen2print.org This is where synergistic systems, such as Ba/Cd or Ca/Zn mixtures, become important. In a Ba/Cd system, the more basic barium carboxylate can react with cadmium chloride to regenerate the active cadmium stabilizer and form the more benign barium chloride. acs.org This exchange reaction postpones the buildup of harmful CdCl₂ and extends the stabilization period. acs.orgpen2print.org

Stabilization Reactions:

Substitution: PVC-Cl (labile) + Cd(OOCR)₂ → PVC-OOCR + CdCl(OOCR)

HCl Scavenging: Cd(OOCR)₂ + 2HCl → CdCl₂ + 2RCOOH

Synergistic Regeneration: CdCl₂ + Ba(OOCR')₂ → Cd(OOCR')₂ + BaCl₂ acs.orgpen2print.org

Structure-Property Relationships in Stabilization Performance

The effectiveness of a metal carboxylate stabilizer like this compound is intrinsically linked to its molecular structure and the nature of the metal-ligand bond. The relationship between structure and property governs its performance in a polymer matrix.

Metal Ion: The Lewis acidity of the cadmium ion is a critical factor. It must be sufficiently electrophilic to coordinate with the labile chlorine atoms on the PVC chain, facilitating their substitution. acs.org However, as seen with the product CdCl₂, excessively strong Lewis acidity can be detrimental. The unique properties of cadmium allow it to be highly effective for short-term stabilization. acs.org

Carboxylate Ligand (Pentadecanoate): The long alkyl chain of the pentadecanoate ligand serves multiple purposes.

Solubility and Compatibility: The long, nonpolar chain enhances the solubility and compatibility of the stabilizer within the nonpolar PVC matrix, ensuring homogeneous distribution.

Basicity: The basicity of the carboxylate group influences its ability to scavenge HCl.

Coordination Environment: The structure of the carboxylate ligand affects the coordination geometry around the cadmium ion, which in turn influences its reactivity towards both the PVC chain and HCl. researchgate.netresearchgate.net The way the carboxylate group binds to the metal (e.g., unidentate, bidentate chelating, or bridging) can impact the stabilizer's efficiency. researchgate.net

Environmental Chemistry and Biogeochemical Interactions of Cadmium Pentadecanoate

Environmental Mobility and Speciation in Aquatic and Terrestrial Systems

The mobility and chemical form (speciation) of cadmium originating from cadmium pentadecanoate (B1260718) are critical determinants of its bioavailability and potential toxicity. In natural waters and soils, the compound can dissociate, releasing cadmium ions (Cd²⁺) and pentadecanoate anions. The subsequent behavior of these species is influenced by a range of environmental factors.

The dissociation of cadmium pentadecanoate and the subsequent release of cadmium ions are significantly influenced by the physicochemical properties of the surrounding medium.

pH: The acidity or alkalinity of the environment is a primary driver of cadmium's mobility. In acidic conditions (low pH), the solubility of cadmium compounds generally increases, leading to greater dissociation and mobilization of Cd²⁺ ions. nih.govosti.gov Conversely, at higher pH levels, cadmium tends to precipitate as hydroxides, carbonates, or other insoluble salts, reducing its concentration in the dissolved phase. mdpi.com For instance, cadmium tends to remain dissolved in water at a pH below 6.5. mdpi.comresearchgate.net

Redox State: The redox potential (Eh) of the environment, which indicates its tendency to accept or donate electrons, also plays a crucial role. In oxic (oxidizing) environments, cadmium is predominantly found as the mobile Cd²⁺ ion. nih.gov However, in anoxic (reducing) conditions, often found in submerged soils and sediments, cadmium can precipitate as cadmium sulfide (B99878) (CdS), a highly insoluble compound, which significantly reduces its mobility. researchgate.net

Ionic Strength: The concentration of dissolved salts, or ionic strength, can affect the speciation and mobility of cadmium. In saline environments, cadmium can form complexes with chloride ions (e.g., CdCl⁺, CdCl₂⁰), which can influence its bioavailability and toxicity. The formation of these chloride complexes can decrease with lower salinity, making the free hydrated Cd²⁺ ion more dominant and potentially more bioavailable.

Table 1: Influence of Environmental Factors on Cadmium Speciation and Mobility

| Factor | Effect on this compound Dissociation | Impact on Cadmium Mobility |

|---|---|---|

| Low pH (Acidic) | Increases | High |

| High pH (Alkaline) | Decreases | Low |

| Oxic (High Redox) | Promotes Cd²⁺ | High |

| Anoxic (Low Redox) | Promotes CdS precipitation | Low |

| High Ionic Strength | Can form soluble complexes | Variable |

| Low Ionic Strength | Favors free Cd²⁺ | High |

Dissolved organic matter (DOM), a complex mixture of organic molecules found in natural waters, plays a significant role in the speciation and transport of cadmium. nih.govykcs.ac.cn DOM contains various functional groups, such as carboxyl and phenolic groups, that can bind with cadmium ions to form soluble complexes. ykcs.ac.cn

The formation of Cd-DOM complexes can have a dual effect on cadmium's mobility. On one hand, complexation can keep cadmium in the dissolved phase, preventing its adsorption to soil particles and sediments, thereby increasing its mobility. nih.govresearchgate.net More than 71% of dissolved cadmium in sediment pore water can exist as Cd-DOM complexes. researchgate.net On the other hand, some studies suggest that higher molecular weight DOM can enhance the stability of these complexes, which may reduce the bioavailability of cadmium. ykcs.ac.cn The nature of the DOM, including its source and composition (e.g., humic-like vs. tryptophan-like substances), influences the strength and type of complexes formed, which in turn dictates the environmental fate of the cadmium. nih.govresearchgate.net

Bioinorganic Chemistry: Mechanisms of Cadmium Interaction with Biological Ligands

Once cadmium ions are released from this compound and taken up by organisms, they can interact with a variety of biological molecules. These interactions are central to both the mechanisms of cadmium toxicity and the cellular defense strategies against it.

Cadmium is classified as a "soft" metal ion, meaning it has a high affinity for "soft" donor atoms like sulfur. nih.gov This property governs its interaction with biological ligands.

Metallothionein (MT): This is a family of low-molecular-weight, cysteine-rich proteins that play a crucial role in metal homeostasis and detoxification. nih.govmdpi.com The numerous thiol groups (-SH) from the cysteine residues in metallothionein are highly effective at binding cadmium, sequestering it in a less toxic form. mdpi.comyoutube.com The binding of cadmium to metallothionein is a key protective mechanism in many organisms. mdpi.comnih.gov Cadmium exposure can induce the synthesis of metallothionein in tissues like the liver and kidneys. mdpi.com

Glutathione (GSH): This is another important sulfur-containing molecule, a tripeptide that is abundant in most cells. Glutathione can also bind to cadmium through its thiol group, forming a Cd-GSH complex. nih.govnih.gov This complex can then be transported out of the cell, contributing to cadmium detoxification. youtube.com Both metallothionein and glutathione are considered part of the cellular defense against cadmium toxicity. nih.gov

Carboxylate Groups: While cadmium has a stronger affinity for thiolate groups, it can also form complexes with carboxylate groups (-COO⁻) found in amino acids and proteins. nih.govmdpi.com The coordination is generally weaker than with thiolates but can still be significant depending on the specific protein and its structure. nih.gov

Determining the chemical form and distribution of cadmium within biological tissues is crucial for understanding its toxicology and metabolism. A variety of analytical techniques are employed for this purpose. researchgate.net

Spectroscopic Methods:

Atomic Absorption Spectrometry (AAS): A common technique for quantifying the total cadmium concentration in a sample. cdc.govnih.gov Graphite furnace AAS (GFAAS) offers high sensitivity for trace-level detection. sci-hub.se

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting very low concentrations of cadmium in biological samples. cdc.govnih.gov

Chromatographic Techniques: To separate different cadmium species, chromatographic methods are often coupled with sensitive detectors like ICP-MS.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate cadmium-binding proteins and peptides, such as metallothionein and glutathione, allowing for the quantification of cadmium associated with each fraction. researchgate.net

Capillary Electrophoresis (CE): This technique can also be used for the separation of cadmium species in biological matrices. researchgate.net

Other Techniques:

X-ray Fluorescence Spectrometry (XRF): A non-destructive technique that can be used for the elemental analysis of cadmium in various samples. researchgate.net

Electrochemical Methods: Techniques like anodic stripping voltammetry can be used for the sensitive determination of cadmium ions. researchgate.net

Table 2: Common Analytical Techniques for Cadmium Speciation in Biological Samples

| Technique | Principle | Application in Cadmium Speciation |

|---|---|---|

| AAS | Measures absorption of light by free atoms | Total cadmium quantification |

| ICP-MS | Measures mass-to-charge ratio of ions | Highly sensitive total cadmium quantification |

| HPLC-ICP-MS | Separates molecules based on physical/chemical properties, followed by elemental detection | Separation and quantification of cadmium bound to specific proteins/peptides |

| CE-ICP-MS | Separates ions based on electrophoretic mobility, followed by elemental detection | Separation of charged cadmium species |

Degradation and Transformation Pathways in Environmental Media

This compound, as a metal soap, can undergo degradation and transformation in the environment through both biotic and abiotic processes. While cadmium itself is a persistent element and cannot be degraded, the organic pentadecanoate portion of the molecule can be broken down.

The degradation of the fatty acid component of metal soaps is expected to proceed via microbial pathways similar to those for other long-chain fatty acids. In the presence of suitable microorganisms, the pentadecanoate can be metabolized through processes like β-oxidation.

Photochemical Oxidation and Biotransformation Studies

No studies specifically investigating the photochemical oxidation or biotransformation of this compound could be located. Research in these areas for related substances typically focuses on either the photocatalytic degradation of organic pollutants using cadmium-containing semiconductors (like CdS) or the biodegradation of long-chain fatty acids. However, data on the specific processes for the intact this compound molecule, detailing reaction rates, transformation products, or microbial pathways, is not present in the available literature.

Sorption and Desorption Behavior in Soil and Sediment Systems

Similarly, there is a lack of specific data on the sorption and desorption of this compound in soil and sediment. The behavior of this compound would be complex, involving interactions of the cadmium ion and the long organic chain with soil components. While general principles suggest it would be strongly sorbed to soil organic matter, no experimental data, such as partition coefficients (K_d) or isotherm models (e.g., Freundlich, Langmuir), could be found for this specific compound. Research on the environmental fate of cadmium has focused almost exclusively on its inorganic salts and complexes, not on its salts with long-chain fatty acids.

Due to the absence of specific research findings, no data tables or detailed discussions on the outlined topics can be provided.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of metal carboxylates often involves methods that are energy-intensive and may utilize hazardous solvents. smolecule.com Future research will increasingly focus on developing greener and more sustainable synthetic routes for cadmium pentadecanoate (B1260718).

Key Research Thrusts:

Solution-Based Synthesis: Novel solution-based methods offer significant improvements in quality and reproducibility by eliminating the variability introduced by conventional preparation techniques. google.com These methods, which can involve the thermal decomposition of an organometallic compound in the presence of a stoichiometric excess of carboxylic acid, can produce metal carboxylates with a precisely quantifiable amount of metal species without the need for additional purification steps. google.com

Sonochemistry: The application of ultrasound (sonochemistry) presents a promising avenue for the synthesis of nano-sized cadmium carboxylate compounds. nih.gov This technique can lead to the formation of nanoparticles with controlled morphology and size, which can then serve as precursors for materials like cadmium oxide nanoparticles. nih.gov

Metal-Organic Framework (MOF) Precursors: Leveraging the principles of MOF chemistry, where metal-carboxylate clusters act as secondary building units, can lead to the assembly of extended open frameworks with permanent microporosity. semanticscholar.org This approach offers a pathway to materials with highly controlled structures and functionalities.

| Synthetic Route | Key Advantages | Potential Challenges |

| Solution-Based Synthesis | High purity, reproducibility, no purification steps. google.com | May require specific organometallic precursors. google.com |

| Sonochemistry | Nanoparticle synthesis with controlled morphology. nih.gov | Scalability for industrial production. |

| MOF-inspired Synthesis | Highly ordered and porous materials. semanticscholar.org | Complexity of controlling the final structure. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding the formation and behavior of cadmium pentadecanoate in various environments requires analytical techniques that can provide real-time, high-resolution chemical and structural information. Future research will increasingly rely on a multi-scale approach, combining various advanced spectroscopic and imaging methods for in-situ analysis. nist.gov

Emerging Techniques:

Photothermal Induced Resonance (PTIR) and Optical Photothermal Infrared Spectroscopy (O-PTIR): These novel techniques overcome the spatial resolution limitations of traditional Fourier transform infrared microscopy (μ-FTIR). acs.org PTIR can provide infrared spectra and chemical maps at a resolution of 10 to 20 nanometers, enabling an unprecedented nanoscale view of the distribution and association of species. nist.govacs.org O-PTIR allows for the rapid identification of chemical compounds on a 500 nm scale. nist.govacs.org

Time-Dependent Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is particularly valuable for studying dynamic processes in thin films. nih.gov It can be used to monitor the diffusion of fatty acids and the subsequent crystallization of metal soaps in real-time, providing insights into complex reaction mechanisms. nih.gov

Synchrotron-Based Techniques: The high brightness and tunability of synchrotron radiation sources enable a range of advanced X-ray analyses for the detailed characterization of metal carboxylates in complex matrices. springerprofessional.de These techniques can provide information on the elemental distribution and chemical speciation of cadmium.

Rational Design of this compound-Based Functional Materials

The unique properties of this compound make it a promising building block for a variety of functional materials. Rational design, guided by a fundamental understanding of structure-property relationships, will be key to unlocking its full potential.

Areas of Opportunity:

Semiconductors and Quantum Dots: Cadmium carboxylates serve as crucial precursors in the synthesis of cadmium-based quantum dots (QDs) like CdSe and CdS. nih.govwisc.eduamazonaws.com Future research will focus on fine-tuning the synthesis conditions to control the size, shape, and surface chemistry of these nanoparticles, thereby tailoring their optical and electronic properties for applications in displays, lighting, and biomedical imaging. nih.govwikipedia.org The electrochemical activity of cadmium-carboxylate ligands is a critical factor influencing the performance of quantum dot light-emitting diodes (QLEDs). arxiv.org

Coordination Polymers and MOFs: The ability of the carboxylate group to coordinate with metal ions in various modes allows for the construction of diverse coordination polymers. mdpi.com By selecting appropriate organic linkers, it is possible to design this compound-based frameworks with tailored porosity and functionality for applications in gas storage, catalysis, and sensing. semanticscholar.orgmdpi.com

Precursors for Nanomaterials: this compound can be used as a precursor for the synthesis of cadmium oxide (CdO) nanoparticles through calcination. nih.gov These nanoparticles have potential applications in various fields, including electronics and catalysis. nih.govresearchgate.netmtu.edu

| Material Class | Potential Applications | Key Research Focus |

| Quantum Dots | Displays, lighting, bioimaging. nih.govwikipedia.org | Control of size, shape, and surface ligands. wisc.eduarxiv.org |

| Coordination Polymers | Gas storage, catalysis, sensors. semanticscholar.orgmdpi.com | Design of porous and functional frameworks. |

| Nanoparticle Precursors | Electronics, catalysis. nih.gov | Control of nanoparticle morphology and properties. mtu.edu |

Elucidation of Complex Interfacial Phenomena in Thin Films and Nanostructures

The behavior of this compound at interfaces is critical for its performance in thin-film devices and as a component of nanostructured materials. Understanding the complex interplay of forces and chemical reactions at these interfaces is a key challenge for future research.

Research Frontiers:

Thin Film Formation and Stability: Investigating the mechanisms of thin film growth and the factors influencing their stability is crucial for applications in electronics and coatings. Techniques like time-dependent ATR-FTIR can be employed to study the dynamics of film formation. nih.gov

Ligand Exchange and Surface Chemistry: In the context of quantum dots, the cadmium carboxylate ligands on the surface play a pivotal role in their photoluminescence and electroluminescence properties. arxiv.orgresearchgate.net Understanding the dynamics of ligand binding and exchange is essential for optimizing device performance and stability.

Interactions in Complex Matrices: In applications such as stabilizers in plastics or as components in artists' paints, this compound exists within a complex chemical environment. smolecule.comnih.gov Elucidating the interfacial interactions with polymers, pigments, and other additives is key to understanding its function and degradation pathways. joenhermans.nlmdpi.com

Predictive Modeling of Environmental Fate and Biogeochemical Cycling at the Molecular Level

Given the environmental concerns associated with cadmium, understanding its fate and transport in the environment is of paramount importance. nih.govwikipedia.org Predictive modeling at the molecular level can provide valuable insights into these processes and inform risk assessment and remediation strategies.

Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound with soil components, water molecules, and biological membranes at an atomistic level. This can help in predicting its mobility, bioavailability, and potential for bioaccumulation.

Environmental Fate Models: Models like SEFAH and Ecofate can be adapted and refined to specifically predict the long-term fate of this compound in different environmental compartments, such as soil and water. nih.govut.ac.ir These models can incorporate data on sorption, degradation, and transport processes to simulate its environmental distribution over time. mdpi.comresearchgate.net

Chemo-mechanical Modeling: Drawing inspiration from computational models used to study the degradation of materials like historical oil paints, where metal soap formation can induce mechanical stress, similar approaches can be developed to model the environmental impact of this compound. tue.nlresearchgate.nettue.nlresearchgate.net These models can help in understanding how the formation and growth of this compound crystals might affect the structure and integrity of soil and other environmental matrices.

The biogeochemical cycle of cadmium is significantly influenced by anthropogenic activities. nih.govresearchgate.net Cadmium is relatively mobile in the environment, and its speciation in aquatic systems makes it susceptible to mobilization. nih.govresearchgate.net In oceanic environments, the cycling of cadmium is paradoxically linked to nutrient cycles, with uptake by phytoplankton playing a significant role in its distribution. nih.govresearchgate.net Molecular-level predictive modeling can help to unravel the complex interplay of these biogeochemical processes. stanford.edu

Q & A

Q. What analytical techniques are recommended for characterizing Cadmium pentadecanoate in experimental settings?

this compound can be characterized using gas chromatography (GC) with flame ionization detection, where methyl pentadecanoate is employed as an internal standard for calibration . Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) in deuterated solvents like CDCl is critical for structural elucidation . Mass spectrometry, particularly for isotopic enrichment studies, can resolve mass isotopomer distributions, as demonstrated in fatty acid synthesis models . Ensure experimental protocols align with reproducibility standards, including detailed instrument parameters and sample preparation steps .

Q. How should researchers document experimental protocols for synthesizing metal carboxylates like this compound?

Synthesis protocols must include reagent purity (e.g., ≥99% trace metals basis for cadmium salts ), reaction conditions (temperature, solvent), and stoichiometric ratios. Follow guidelines for scientific writing: describe novel methods in detail, reference established procedures, and specify equipment and chemicals (e.g., storage at 0–6°C for methyl pentadecanoate standards ). Maintain a lab notebook with raw data, error logs, and statistical analyses to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when modeling lipid metabolism involving this compound?

Discrepancies in mass isotopomer data (e.g., from in vitro fatty acid synthesis models) require error analysis and validation of assumptions in computational models. For instance, plot pairs of parameters (e.g., and in isotopomer equations) to identify intersecting solutions under ideal conditions . Use statistical tools (e.g., ANOVA, regression) to assess data variability and repeat experiments under controlled conditions (e.g., standardized GC protocols ). Cross-validate results with alternative techniques like -NMR .

Q. What methodological considerations are critical for complying with regulatory limits on this compound in academic research?

this compound is restricted under REACH Annex XVII at ≤0.01%–0.1% . Design experiments to minimize cadmium exposure by using trace-metal-grade reagents and incorporating waste management protocols. Validate analytical methods (e.g., GC-MS) to detect sub-threshold concentrations and ensure compliance . Reference safety data sheets (SDS) for hazard mitigation, including first-aid measures for inhalation or skin contact .

Q. How can isotopic labeling studies optimize the use of this compound in metabolic flux analysis?

Use deuterated or -labeled analogs (e.g., methyl pentadecanoate-d ) to trace metabolic pathways. Couple GC or NMR data with kinetic modeling to quantify flux rates . Address signal overlap in complex biological matrices by optimizing chromatographic separation and using high-resolution mass spectrometers . Validate findings against negative controls and replicate experiments to distinguish biological variability from technical noise .

Methodological Resources

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

- Regulatory Compliance : Cross-reference REACH Annex XVII restrictions and institutional safety guidelines .

- Instrumentation : Standardize GC and NMR protocols using PerkinElmer Clarus 500 or Bruker AMX500 systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.